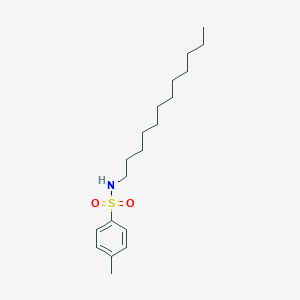
N-Dodecyl-p-toluenesulphonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Dodecyl-p-toluenesulphonamide, also known as Dodecylbenzenesulfonamide or DBSA, is a synthetic organic compound that is widely used in scientific research. It is an anionic surfactant that is commonly used as a detergent, emulsifier, and wetting agent. DBSA is a white or light yellow powder that is soluble in water and organic solvents. It has a molecular formula of C18H29NO2S and a molecular weight of 315.5 g/mol.
Wirkmechanismus
The mechanism of action of DBSA is based on its ability to lower the surface tension of liquids. DBSA molecules have a hydrophobic tail and a hydrophilic head, which can adsorb at the interface between two immiscible liquids, such as water and oil. The hydrophobic tail can penetrate into the oil phase, while the hydrophilic head can interact with the water phase. This can reduce the interfacial tension and stabilize the emulsion or dispersion.
Biochemische Und Physiologische Effekte
DBSA has been reported to have low toxicity and biodegradability. It is not expected to accumulate in the environment or cause harm to human health. However, it is important to handle DBSA with care and follow the safety guidelines, as it can cause skin and eye irritation.
Vorteile Und Einschränkungen Für Laborexperimente
DBSA has several advantages for lab experiments. It is easy to handle, store, and transport. It is also relatively cheap and readily available. DBSA can be used in a wide range of experimental conditions, such as different pH, temperature, and pressure. However, DBSA has some limitations, such as its sensitivity to pH and temperature changes. It can also interact with other chemicals and affect their properties.
Zukünftige Richtungen
There are several future directions for the research on DBSA. One direction is to explore its application in the synthesis of functional materials, such as catalysts, sensors, and drug delivery systems. DBSA can be used as a surfactant to control the morphology and properties of the materials. Another direction is to investigate the mechanism of DBSA adsorption at the solid-liquid interface. This can provide insights into the design of new surfactants and the optimization of surfactant-assisted processes. Finally, the environmental impact of DBSA should be further studied, especially in the context of its widespread use in industrial and commercial applications.
Synthesemethoden
DBSA can be synthesized through the reaction of dodecylbenzene with sulfur trioxide, followed by neutralization with ammonia or amine. The reaction can be carried out in a batch reactor or a continuous reactor. The yield of DBSA can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Wissenschaftliche Forschungsanwendungen
DBSA has a wide range of applications in scientific research. It is commonly used as a surfactant in the preparation of nanoparticles, such as gold nanoparticles, silver nanoparticles, and magnetic nanoparticles. DBSA can stabilize the nanoparticles and control their size and shape. It can also improve the dispersibility and solubility of the nanoparticles in various solvents.
DBSA is also used as a surfactant in the synthesis of polymers, such as polyurethane, polyacrylate, and polystyrene. It can improve the mechanical properties, thermal stability, and hydrophobicity of the polymers. DBSA can also be used as a template in the synthesis of mesoporous materials, such as silica, alumina, and titania. It can control the pore size and structure of the materials.
Eigenschaften
CAS-Nummer |
1635-09-2 |
|---|---|
Produktname |
N-Dodecyl-p-toluenesulphonamide |
Molekularformel |
C19H33NO2S |
Molekulargewicht |
339.5 g/mol |
IUPAC-Name |
N-dodecyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H33NO2S/c1-3-4-5-6-7-8-9-10-11-12-17-20-23(21,22)19-15-13-18(2)14-16-19/h13-16,20H,3-12,17H2,1-2H3 |
InChI-Schlüssel |
USAFAYBLWJSOFY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)C |
Kanonische SMILES |
CCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)C |
Andere CAS-Nummern |
1635-09-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



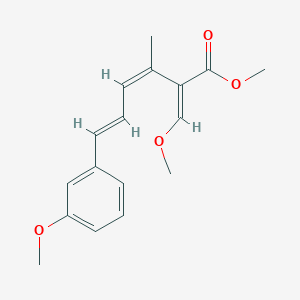
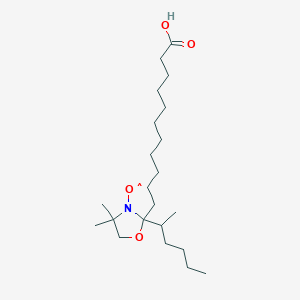
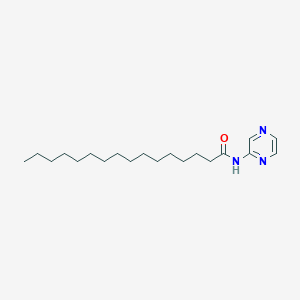
![(1S,4S,5R,9S,10R,13S,14R)-14-(Hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B161928.png)
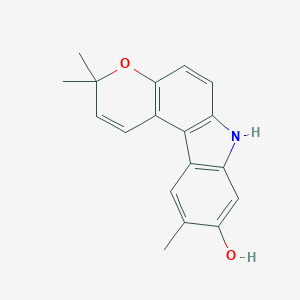
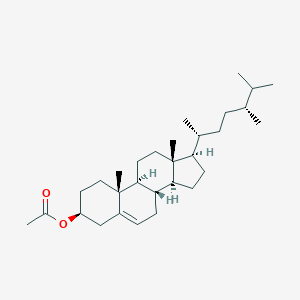
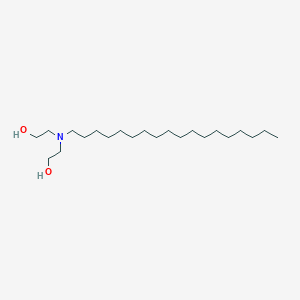
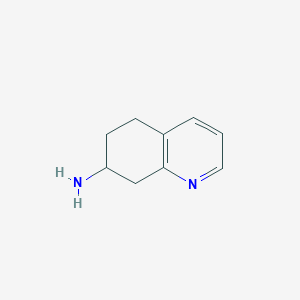
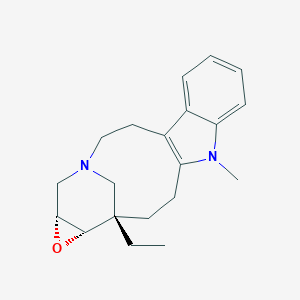
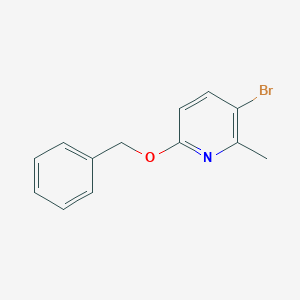
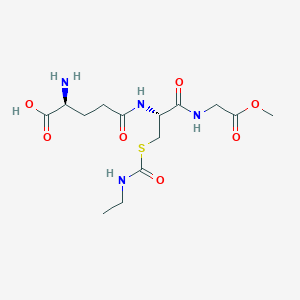
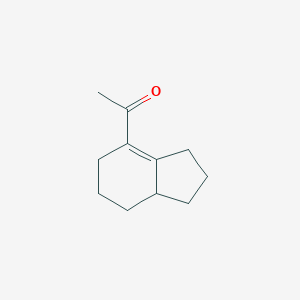
![(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B161960.png)
